molecular formula C29H29Cl2N3O2 B3222942 2-(4-(4-Benzhydrylpiperazin-1-yl)but-2-yn-1-yl)isoindoline-1,3-dione dihydrochloride CAS No. 1216496-89-7

2-(4-(4-Benzhydrylpiperazin-1-yl)but-2-yn-1-yl)isoindoline-1,3-dione dihydrochloride

Cat. No.: B3222942
CAS No.: 1216496-89-7
M. Wt: 522.5 g/mol
InChI Key: DWDSSBKRVONUNV-UHFFFAOYSA-N
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Description

2-(4-(4-Benzhydrylpiperazin-1-yl)but-2-yn-1-yl)isoindoline-1,3-dione dihydrochloride is a useful research compound. Its molecular formula is C29H29Cl2N3O2 and its molecular weight is 522.5 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are human carbonic anhydrases (hCAs) . hCAs are zinc-containing enzymes that catalyze a very simple reaction: the reversible hydration of carbon dioxide to bicarbonate and proton ions . Among the 12 catalytically active isoforms, hCA II and hCA VII are of particular interest .

Mode of Action

The compound is an effective hCA inhibitor designed through the tail approach using the acetamide moiety as linker and the benzhydrylpiperazine group as tail . The inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II . The conformational flexibility of the linker and the tail length are fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms .

Biochemical Pathways

The compound affects the carbonic anhydrase pathway, which is responsible for the reversible hydration of carbon dioxide to bicarbonate and proton ions . By inhibiting hCAs, the compound can disrupt this pathway and affect processes that rely on it.

Result of Action

The inhibition of hCAs can have several effects at the molecular and cellular level. For instance, hCA VII is mainly expressed in some brain tissues, such as the cortex, hippocampus, and thalamus regions . It promotes neuronal excitation, establishing a GABAergic transmission functionally excitatory, supplying the bicarbonate gradient that results in the efflux of HCO3− ions through GABA A receptors . Therefore, the inhibition of hCA VII may affect these processes.

Properties

IUPAC Name

2-[4-(4-benzhydrylpiperazin-1-yl)but-2-ynyl]isoindole-1,3-dione;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O2.2ClH/c33-28-25-15-7-8-16-26(25)29(34)32(28)18-10-9-17-30-19-21-31(22-20-30)27(23-11-3-1-4-12-23)24-13-5-2-6-14-24;;/h1-8,11-16,27H,17-22H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDSSBKRVONUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC#CCN2C(=O)C3=CC=CC=C3C2=O)C(C4=CC=CC=C4)C5=CC=CC=C5.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-(4-Benzhydrylpiperazin-1-yl)but-2-yn-1-yl)isoindoline-1,3-dione dihydrochloride
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2-(4-(4-Benzhydrylpiperazin-1-yl)but-2-yn-1-yl)isoindoline-1,3-dione dihydrochloride
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2-(4-(4-Benzhydrylpiperazin-1-yl)but-2-yn-1-yl)isoindoline-1,3-dione dihydrochloride
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2-(4-(4-Benzhydrylpiperazin-1-yl)but-2-yn-1-yl)isoindoline-1,3-dione dihydrochloride
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2-(4-(4-Benzhydrylpiperazin-1-yl)but-2-yn-1-yl)isoindoline-1,3-dione dihydrochloride
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2-(4-(4-Benzhydrylpiperazin-1-yl)but-2-yn-1-yl)isoindoline-1,3-dione dihydrochloride

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